

Functionalization of dppm Ligands for Specific Applications: Application Notes and Protocols

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Compound of Interest

Compound Name: *Bis(diphenylphosphino)methane*

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of functionalized **bis(diphenylphosphino)methane** (dppm) ligands in various fields of chemical research and development. Dppm is a versatile phosphine ligand that, when functionalized, offers tunable steric and electronic properties, leading to enhanced performance in catalysis, materials science, and medicine. These notes cover key applications, including catalysis, photoluminescent materials, and anticancer agents, with a focus on providing practical experimental details and comparative data.

Application in Catalysis: Selective Ethylene Oligomerization

Functionalized dppm ligands, particularly those with substituents on the methylene bridge (C-functionalized), are employed in chromium-catalyzed ethylene oligomerization to selectively produce linear alpha-olefins (LAOs) like 1-hexene and 1-octene. The functional groups on the dppm backbone can influence the catalyst's activity and selectivity.

Quantitative Data for Ethylene Oligomerization Catalysts

The following table summarizes the catalytic performance of chromium complexes with various phosphine ligands, including those structurally related to functionalized dppm, in ethylene oligomerization. This data provides a comparative baseline for catalyst development.

Ligand/Complex	Cocatalyst	Temperature (°C)	Pressure (bar)	Activity (kg/(g Cr·h))	Selectivity (1-C6/1-C8) (%)	Polymer (%)	Reference
[Ph ₂ PN(iPr)PPPh ₂]CrCl ₃	MMAO	45	45	198.3	76.4	0.2	[1][2]
[Ph ₂ PCH ₂ CH ₂ NH ₂]CrCl ₃ (THF)	MAO	45	45	458.2	90.9	0.1	[3][4]
[PyN(Me)PPh ₂]CrCl ₃ (THF)	MAO	60	30	-	-	-	[5]
Iminophosphine/Cr(III)	MMAO	60	40	307	92.6 (1-C6)	-	[6]
Binuclear PNP/Cr(acac) ₃	MAO	40	50	3887.7	84.5	-	[7]

MMAO: Modified Methylaluminoxane; MAO: Methylaluminoxane.

Experimental Protocol: Ethylene Oligomerization

This protocol describes a general procedure for ethylene oligomerization using a functionalized dppm-chromium catalyst.

Materials:

- Functionalized dppm ligand
- Chromium(III) chloride tetrahydrofuran complex (CrCl₃(THF)₃)
- Modified methylaluminoxane (MMAO) or Methylaluminoxane (MAO) solution in toluene

- Anhydrous toluene
- Ethylene gas (polymerization grade)
- Schlenk line and glassware
- High-pressure reactor (e.g., Parr reactor) equipped with a stirrer, temperature and pressure controls, and a gas inlet.

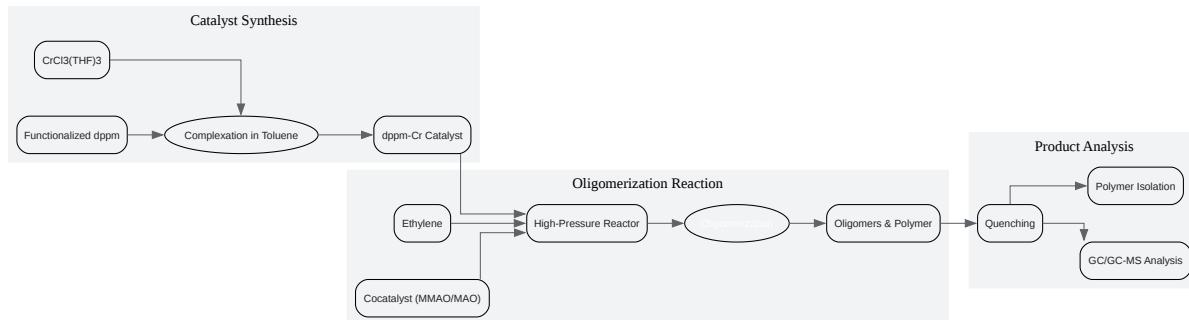
Procedure:

- Catalyst Precursor Synthesis:
 - In a glovebox, dissolve the functionalized dppm ligand (1.0 mmol) and $\text{CrCl}_3(\text{THF})_3$ (1.0 mmol) in anhydrous toluene (20 mL) in a Schlenk flask.
 - Stir the mixture at room temperature for 12 hours. The color of the solution will typically change, indicating complex formation.
 - Remove the solvent under vacuum to obtain the chromium precursor complex as a solid.
- Ethylene Oligomerization:
 - Assemble the high-pressure reactor and dry it thoroughly under vacuum while heating.
 - Allow the reactor to cool to room temperature and fill with an inert atmosphere (argon or nitrogen).
 - In the glovebox, charge the reactor with the chromium precursor complex (e.g., 10 μmol) and anhydrous toluene (100 mL).
 - Seal the reactor and place it in a heating mantle on a magnetic stirrer.
 - Inject the cocatalyst (MMAO or MAO, e.g., 1000 equivalents relative to Cr) into the reactor via a syringe.
 - Pressurize the reactor with ethylene to the desired pressure (e.g., 30 bar).

- Heat the reactor to the desired temperature (e.g., 60 °C) and start stirring.
- Maintain a constant ethylene pressure throughout the reaction.
- After the desired reaction time (e.g., 30 minutes), stop the heating and stirring, and cool the reactor to room temperature.
- Carefully vent the excess ethylene.

- Product Analysis:
 - Quench the reaction by adding a small amount of acidic ethanol.
 - Take an aliquot of the liquid phase for analysis by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to identify and quantify the linear alpha-olefins and other products.
 - If a solid polymer is formed, filter it, wash with ethanol and acetone, and dry under vacuum to determine the yield.

Workflow for Ethylene Oligomerization:

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Workflow for chromium-catalyzed ethylene oligomerization.

Application in Photoluminescent Materials

Dppm and its functionalized derivatives are excellent ligands for the synthesis of luminescent metal complexes, particularly with platinum(II). These complexes can exhibit tunable photophysical properties, making them promising candidates for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging.

Quantitative Data for Photoluminescent dppm Complexes

The table below presents key photophysical data for a selection of platinum(II) complexes containing the dppm ligand.

Complex	Absorption λmax (nm)	Emission λmax (nm)	Quantum Yield (Φ)	Lifetime (τ)	Reference
--INVALID- LINK--	~380	~500	-	-	[8]
[Pt(bph) (dppm)]	-	>500	-	-	[8]
L1-DPPM	450	~550, ~630	> solution	-	[9][10]

phpy = 2-phenylpyridine; bph = 2,2'-biphenyl; L1 = benzothiophene-imine functionalized C^N ligand.

Experimental Protocol: Synthesis and Photophysical Measurement

This protocol outlines the synthesis of a dppm-containing platinum(II) complex and the subsequent measurement of its photophysical properties.

Materials:

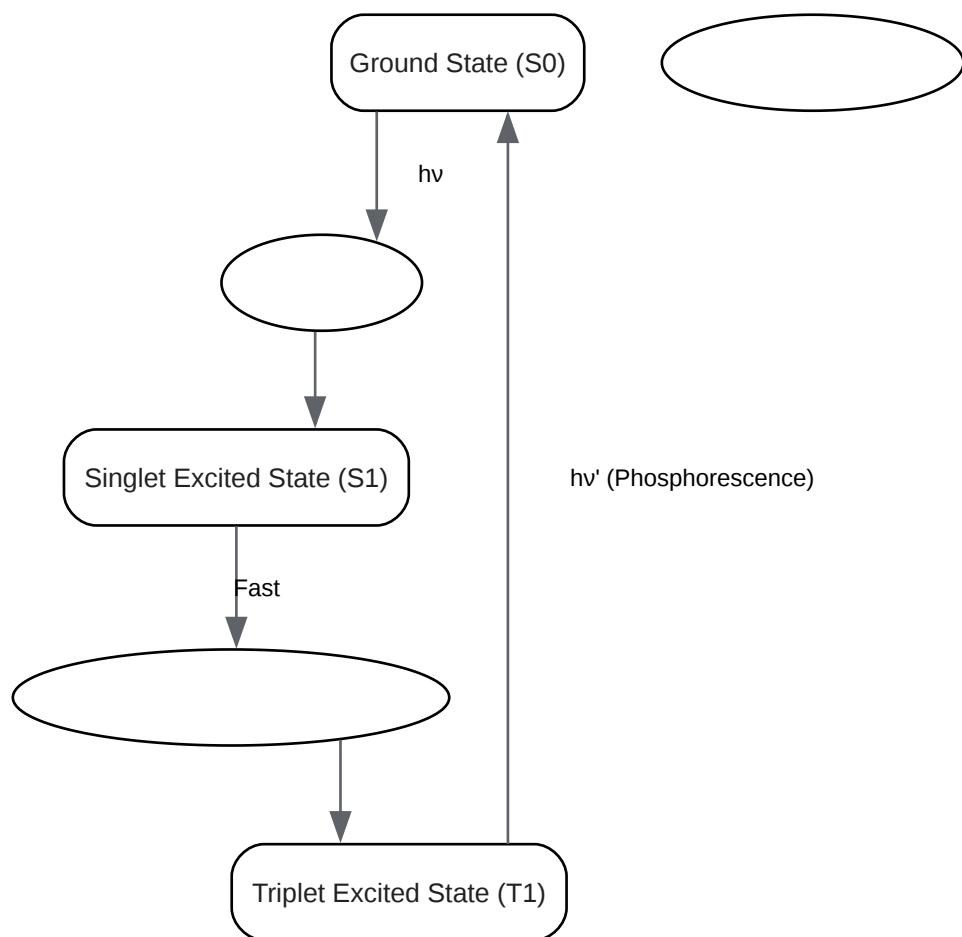
- cis-[Pt(DMSO)₂Cl₂]
- Functionalized dppm ligand
- Appropriate co-ligand (e.g., a cyclometalating ligand)
- Solvents (e.g., methanol, dichloromethane)
- UV-Vis spectrophotometer
- Fluorometer
- Integrating sphere for quantum yield measurements
- Time-resolved spectrometer for lifetime measurements

Procedure:

- Synthesis of the Platinum Complex:
 - Dissolve cis-[Pt(DMSO)₂Cl₂] (1.0 mmol) and the desired co-ligand (1.0 mmol) in methanol (20 mL).
 - Heat the mixture to reflux for 4-6 hours.
 - Add the functionalized dppm ligand (1.0 mmol) to the reaction mixture and continue to reflux for another 12-24 hours.
 - Cool the reaction to room temperature. A precipitate of the desired complex should form.
 - Collect the solid by filtration, wash with cold methanol and diethyl ether, and dry under vacuum.
 - Recrystallize the complex from a suitable solvent system (e.g., dichloromethane/hexane) to obtain pure crystals.
- Photophysical Measurements:
 - UV-Vis Absorption: Prepare a dilute solution of the complex in a spectroscopic grade solvent (e.g., dichloromethane). Record the absorption spectrum using a UV-Vis spectrophotometer.
 - Photoluminescence Emission: Excite the solution from the absorption measurement at a wavelength corresponding to an absorption maximum. Record the emission spectrum using a fluorometer.
 - Quantum Yield Measurement: The absolute photoluminescence quantum yield can be determined using an integrating sphere. The sample is placed in the center of the sphere and excited with a monochromatic light source. The detector measures the total emitted and scattered light. Comparison of the integrated emission intensity with and without the sample allows for the calculation of the quantum yield. Alternatively, a relative method can be used by comparing the emission of the sample to a known standard.
 - Luminescence Lifetime: Measure the luminescence decay profile using a time-resolved spectrometer (e.g., time-correlated single-photon counting). The lifetime is determined by

fitting the decay curve to an exponential function.

Signaling Pathway for Photoluminescence:



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Jablonski diagram illustrating the phosphorescence process.

Application as Anticancer Agents

Dppm-containing metal complexes, particularly those of gold(I), have shown significant potential as anticancer agents. Functionalization of the dppm ligand can modulate the lipophilicity, stability, and biological activity of these complexes, potentially leading to improved efficacy and reduced side effects compared to traditional platinum-based drugs.

Quantitative Data for Anticancer dppm Complexes

The following table presents the half-maximal inhibitory concentration (IC_{50}) values for representative phosphine-gold(I) complexes against various cancer cell lines.

Complex	Cell Line	IC_{50} (μM)	Reference
$[AuCl\{P(C_6H_4-4-OMe)_3\}]$	SKOV-3 (Ovarian)	>50	[11]
$[Au\{P(C_6H_4-4-OMe)_3\}_2]PF_6$	PC-3 (Prostate)	1.8	[11]
Gold(I) dithiocarbamate phosphine complex 1	HeLa (Cervical)	0.45	[12]
Gold(I) dithiocarbamate phosphine complex 2	HeLa (Cervical)	0.35	[12]

Experimental Protocol: MTT Assay for Cytotoxicity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. This protocol is adapted for evaluating the cytotoxicity of metal complexes.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

Materials:

- Cancer cell line of interest (e.g., HeLa, A549, MCF-7)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Phosphate-buffered saline (PBS)
- Trypsin-EDTA
- Dppm-metal complex to be tested
- Dimethyl sulfoxide (DMSO)

- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., isopropanol with 0.04 M HCl, or DMSO)
- 96-well cell culture plates
- Microplate reader

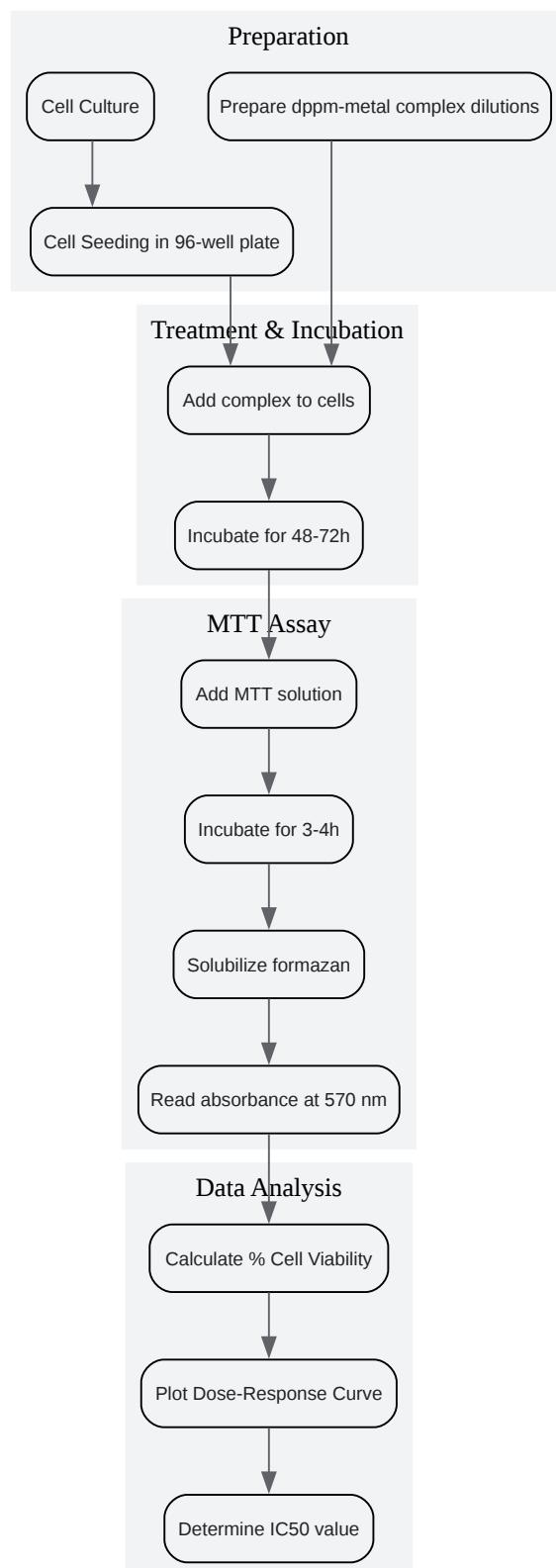
Procedure:

- Cell Seeding:
 - Culture the cells to ~80% confluence.
 - Trypsinize the cells, resuspend them in fresh medium, and count them using a hemocytometer.
 - Seed the cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 μ L of medium.
 - Incubate the plate at 37 °C in a humidified 5% CO₂ atmosphere for 24 hours to allow the cells to attach.
- Compound Treatment:
 - Prepare a stock solution of the dppm-metal complex in DMSO.
 - Prepare a series of dilutions of the complex in cell culture medium to achieve the desired final concentrations.
 - Remove the old medium from the wells and add 100 μ L of the medium containing the different concentrations of the complex. Include a vehicle control (medium with DMSO) and a blank (medium only).
 - Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
- MTT Assay:

- After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
- Incubate the plate for another 3-4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
- Carefully remove the medium containing MTT.
- Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
- Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

- Data Analysis:
 - Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
 - Subtract the absorbance of the blank wells from all other readings.
 - Calculate the percentage of cell viability for each concentration relative to the vehicle control.
 - Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Logical Flow for Anticancer Drug Screening:

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Workflow for determining the cytotoxicity of dppm-metal complexes using the MTT assay.

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